REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[CH2:12]([C:14]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1N)[CH3:13].S(=O)(=O)(O)[OH:24].S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH2:36]>C(OCC)(=O)C>[CH2:12]([C:14]1[CH:20]=[C:19]([OH:36])[CH:18]=[C:17]([CH2:21][CH3:22])[C:15]=1[OH:24])[CH3:13] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
278 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in acetone (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed with water (150 mL) and conc. sulfuric acid (5 mL) for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The acetone was removed
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
a quick flash column (silica gel, ethyl acetate-hexane 0% to 5%) gave a residue that
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC(=C1)O)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |